molecular formula C17H15NO B8375225 (8-Methyl-2-phenylquinolin-3-yl)methanol

(8-Methyl-2-phenylquinolin-3-yl)methanol

Cat. No.: B8375225
M. Wt: 249.31 g/mol
InChI Key: BIQLUDJFDUEVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Methyl-2-phenylquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

(8-methyl-2-phenylquinolin-3-yl)methanol

InChI

InChI=1S/C17H15NO/c1-12-6-5-9-14-10-15(11-19)17(18-16(12)14)13-7-3-2-4-8-13/h2-10,19H,11H2,1H3

InChI Key

BIQLUDJFDUEVDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=CC=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-chloro-8-methylquinolin-3-yl)methanol (413 mg, 2.0 mmol) and K2CO3 (828 mg, 6.0 mmol) in DME (7.5 mL) and water (7.5 mL) was degassed (×3). Phenylboronic acid (293 mg, 2.4 mmol), PPh3 (21 mg, 0.08 mmol) and Pd(OAc)2 (4.5 mg, 0.02 mmol) were added, the mixture was degassed, then heated at reflux for 75 minutes. The reaction mixture was allowed to cool to r.t. then extracted with EtOAc (2×20 mL). The combined organic phases were washed with water (20 mL), dried (MgSO4) and evaporated in vacuo. The residue was purified by column chromatography (SiO2, 10-100% EtOAc in heptane) then by preparative HPLC (Method 1). The product obtained was partitioned between EtOAc and 10% aqueous K2CO3 solution. The organic phase was dried (MgSO4) and evaporated in vacuo to give the title compound (241 mg, 49%) as a white solid. δH (CDCl3) 8.31 (s, 1H), 7.68-7.76 (m, 3H), 7.41-7.59 (m, 5H), 4.86 (d, J 5.1 Hz, 2H), 2.82 (s, 3H), 1.85 (t, J 5.5 Hz, 1H). LCMS (ES+) 250.1 (M+H)+, RT 3.52 minutes (Method 3).
Quantity
413 mg
Type
reactant
Reaction Step One
Name
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
293 mg
Type
reactant
Reaction Step Two
Quantity
4.5 mg
Type
catalyst
Reaction Step Two
Name
Quantity
21 mg
Type
catalyst
Reaction Step Two
Yield
49%

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